2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran
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Overview
Description
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a chlorophenylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran typically involves the reaction of 4-chlorobenzenethiol with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran involves its interaction with biological targets, leading to the disruption of cellular processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(((4-Bromophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of chlorine.
2-(((4-Methylphenyl)thio)methyl)-5-nitrofuran: Similar structure but with a methyl group instead of chlorine.
2-(((4-Fluorophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is unique due to the presence of the chlorophenylthio group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Properties
CAS No. |
61266-74-8 |
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Molecular Formula |
C11H8ClNO3S |
Molecular Weight |
269.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
InChI Key |
SLUTUIXTJSTATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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